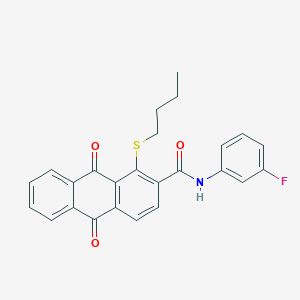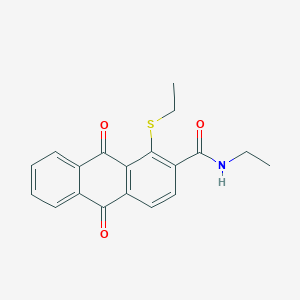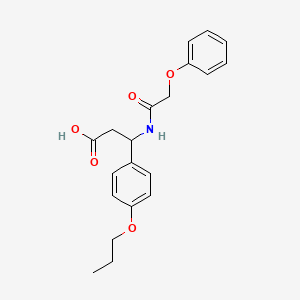![molecular formula C18H22N2O2 B4299846 3-ethyl-2,3,10-trimethyl-4-oxa-6,11-diazatetracyclo[7.6.1.02,6.012,16]hexadeca-1(16),9,12,14-tetraen-5-one](/img/structure/B4299846.png)
3-ethyl-2,3,10-trimethyl-4-oxa-6,11-diazatetracyclo[7.6.1.02,6.012,16]hexadeca-1(16),9,12,14-tetraen-5-one
Overview
Description
11-ethyl-5,11,11a-trimethyl-6,7,11,11a-tetrahydro-4H-[1,3]oxazolo[3’,4’:1,2]azepino[5,4,3-cd]indol-9-one is a complex organic compound with a unique structure that combines elements of oxazole, azepine, and indole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-ethyl-5,11,11a-trimethyl-6,7,11,11a-tetrahydro-4H-[1,3]oxazolo[3’,4’:1,2]azepino[5,4,3-cd]indol-9-one typically involves multi-step organic reactions. One common approach is to start with an indole derivative, which undergoes a series of functional group transformations to introduce the oxazole and azepine rings. Key steps may include cyclization reactions, oxidation, and reduction processes under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Scale-up processes would also need to address issues such as solvent recovery and waste management to ensure sustainability.
Chemical Reactions Analysis
Types of Reactions
11-ethyl-5,11,11a-trimethyl-6,7,11,11a-tetrahydro-4H-[1,3]oxazolo[3’,4’:1,2]azepino[5,4,3-cd]indol-9-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound’s potential bioactivity could lead to the development of new pharmaceuticals for treating various diseases.
Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 11-ethyl-5,11,11a-trimethyl-6,7,11,11a-tetrahydro-4H-[1,3]oxazolo[3’,4’:1,2]azepino[5,4,3-cd]indol-9-one exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may modulate their activity through binding or other interactions. The pathways involved would depend on the biological context and the specific targets affected.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar indole structures may share some properties and reactivity patterns.
Oxazole Derivatives: These compounds also contain oxazole rings and may exhibit similar chemical behavior.
Azepine Derivatives: Compounds with azepine rings may have comparable structural features and reactivity.
Uniqueness
What sets 11-ethyl-5,11,11a-trimethyl-6,7,11,11a-tetrahydro-4H-[1,3]oxazolo[3’,4’:1,2]azepino[5,4,3-cd]indol-9-one apart is its combination of these three distinct ring systems in a single molecule. This unique structure may confer specific properties and reactivity that are not observed in simpler compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
3-ethyl-2,3,10-trimethyl-4-oxa-6,11-diazatetracyclo[7.6.1.02,6.012,16]hexadeca-1(16),9,12,14-tetraen-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-5-17(3)18(4)13-7-6-8-14-15(13)12(11(2)19-14)9-10-20(18)16(21)22-17/h6-8,19H,5,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJQBVJEOWXJNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2(C3=C4C(=C(NC4=CC=C3)C)CCN2C(=O)O1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-METHOXYPHENYL)-5-[(2-{[1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ETHYL)SULFANYL]-1H-1,2,3,4-TETRAZOLE](/img/structure/B4299775.png)
![6-BUTYL 8-ETHYL 5-AMINO-7-(3-METHOXYPHENYL)-2-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE](/img/structure/B4299777.png)
![6-butyl 8-ethyl 5-amino-7-(4-hydroxy-3-methoxyphenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4299778.png)
![6-butyl 8-methyl 5-amino-2-methyl-7-(4-nitrophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4299784.png)
![2,2,2-TRIFLUOROETHYL 2-{[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLATE](/img/structure/B4299795.png)
![4-(THIOPHEN-2-YL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE](/img/structure/B4299802.png)
![ETHYL 2-{5-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)BUTANAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE](/img/structure/B4299810.png)
![N-[1-oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]thiophene-2-carboxamide](/img/structure/B4299817.png)



![ETHYL 2-{[1-(BUTYLSULFANYL)-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL]FORMAMIDO}ACETATE](/img/structure/B4299841.png)
![3-chlorophenyl ({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)sulfamate](/img/structure/B4299854.png)

